5-Bromo-2,4-dichloro-6-methylpyrimidine
Overview
Description
5-Bromo-2,4-dichloro-6-methylpyrimidine is a chemical compound with the CAS Number: 56745-01-8 . It has a molecular weight of 241.9 and its IUPAC name is 5-bromo-2,4-dichloro-6-methylpyrimidine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine involves a reaction with oxetan-3-ol . The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc . The organic layer is separated, dried (Na2SO4), and concentrated in vacuo . The residue is purified using ISCO chromatography to yield the title compound .Molecular Structure Analysis
The InChI code for 5-Bromo-2,4-dichloro-6-methylpyrimidine is 1S/C5H3BrCl2N2/c1-2-3 (6)4 (7)10-5 (8)9-2/h1H3 . The InChI key is RRWAPFKBOJWJGU-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Bromo-2,4-dichloro-6-methylpyrimidine has been reported as an intermediate during the synthesis of 2,4-di- t -butoxy-5-bromopyrimidine and 2,4-di- t -butoxy-5-pyrimidineboronic acid .Physical And Chemical Properties Analysis
5-Bromo-2,4-dichloro-6-methylpyrimidine is a solid at room temperature . It has a molecular weight of 241.9 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 .Scientific Research Applications
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Regioselective Synthesis of New Pyrimidine Derivatives
- Field : Organic Chemistry
- Application Summary : This compound is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
- Method of Application : The method involves the use of organolithium reagents for the nucleophilic attack on pyrimidines . The reaction is highly regioselective, favoring the formation of C-4 substituted products .
- Results : The study resulted in the synthesis of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .
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Investigation of Regioselectivity
- Field : Physical Chemistry
- Application Summary : The compound is used to study the regioselective displacement reaction of ammonia .
- Method of Application : The method involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia .
- Results : The study showed the formation of 5-bromo-2-chloro… .
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One-Pot Nitrodebromination and Methyl Bi-functionalization
- Field : Organic Chemistry
- Application Summary : This compound is used in a unique one-pot, simultaneous nitrodebromination and methyl bromonitration . This is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .
- Method of Application : The method involves the treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .
- Results : The study resulted in moderate yields .
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Large-Scale Solvent-Free Chlorination
- Field : Industrial Chemistry
- Application Summary : This compound is used in large-scale solvent-free chlorination .
- Method of Application : The method involves the reaction of 2,4-dihydroxy-5-bromopyrimidine with POCl3 and pyridine .
- Results : The study resulted in the synthesis of 2,4-Dichloro-5-bromopyrimidine .
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Fluorous Synthesis of Disubstituted Pyrimidines
- Field : Organic Chemistry
- Application Summary : This compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
- Method of Application : The method involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with 1H,1H,2H,2H-perfluorodecanethiol .
- Results : The study resulted in the synthesis of disubstituted pyrimidines .
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Simulation Visualizations
- Field : Computational Chemistry
- Application Summary : This compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
- Method of Application : The method involves the use of computational chemistry software to simulate the behavior of this compound .
- Results : The study resulted in impressive simulation visualizations .
Safety And Hazards
The compound has a GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-bromo-2,4-dichloro-6-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWAPFKBOJWJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404654 | |
Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-dichloro-6-methylpyrimidine | |
CAS RN |
56745-01-8 | |
Record name | 5-Bromo-2,4-dichloro-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90404654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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